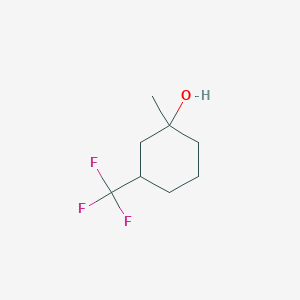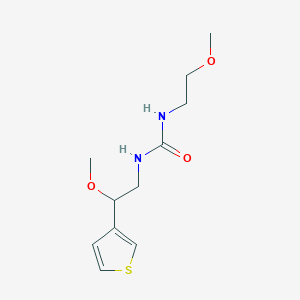![molecular formula C13H15NO3 B2427947 N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide CAS No. 2411295-09-3](/img/structure/B2427947.png)
N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide is an organic compound characterized by the presence of a cyclopropyl group attached to an oxirane ring and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under controlled conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Oxirane Ring: The oxirane ring can be formed through an epoxidation reaction, where an alkene is treated with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine is reacted with a carboxylic acid derivative such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the oxirane ring and formation of diols or other hydrolyzed products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Hydrolysis: Acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its biological activity.
Medicine: The compound may have potential therapeutic applications, including as a lead compound for drug development targeting specific diseases or conditions.
Industry: It can be used in the development of new materials, coatings, and other industrial applications where its unique structural features are advantageous.
Mecanismo De Acción
The mechanism of action of N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide can be compared with other cyclopropyl-containing compounds, oxirane derivatives, and carboxamides.
- Examples of similar compounds include cyclopropylamine, oxirane-2-carboxylic acid, and N-methoxyphenylcarboxamide.
Uniqueness
- The uniqueness of this compound lies in its combination of structural features, including the cyclopropyl group, oxirane ring, and carboxamide group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
N-[1-(3-methoxyphenyl)cyclopropyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-10-4-2-3-9(7-10)13(5-6-13)14-12(15)11-8-17-11/h2-4,7,11H,5-6,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEORXLAVRQRVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2427864.png)
![tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2427865.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2427867.png)
![3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride](/img/structure/B2427868.png)

![2-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid](/img/structure/B2427870.png)
![2-(Thiomorpholine-4-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine](/img/structure/B2427871.png)
![1-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2427873.png)

![2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride](/img/structure/B2427877.png)
![(2,6-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2427879.png)
![5-CHLORO-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE](/img/structure/B2427883.png)
![5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine](/img/structure/B2427884.png)

